molecular formula C19H13F2NO B11092197 4-(3,4-difluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one

4-(3,4-difluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one

Cat. No.: B11092197
M. Wt: 309.3 g/mol
InChI Key: QDOVJKFSTIKGOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,4-Difluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a difluorophenyl group attached to a dihydrobenzoquinolinone core, which contributes to its unique chemical and biological properties.

Preparation Methods

The synthesis of 4-(3,4-difluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one can be achieved through various synthetic routes. One common method involves the cyclization of penta-2,4-dienamides mediated by concentrated sulfuric acid (H₂SO₄). This reaction proceeds via the formation of a dicationic superelectrophile, followed by intramolecular nucleophilic cyclization . Another approach involves the reaction of 8-hydroxy-7-piperidinomethylquinoline with pyridinium ylides, leading to the formation of 2-acyl-2,3-dihydro-furo[3,2-h]quinolines .

Chemical Reactions Analysis

4-(3,4-Difluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as sodium borohydride (NaBH₄). Substitution reactions often involve halogenating agents like bromine (Br₂) or fluorine (F₂). The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the quinoline core or the difluorophenyl group .

Scientific Research Applications

4-(3,4-Difluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has been investigated for its potential applications in various scientific fields. In chemistry, it serves as a valuable intermediate for the synthesis of more complex molecules. In biology and medicine, it has shown promise as an anti-cancer agent due to its ability to inhibit the proliferation of cancer cells. Studies have demonstrated its efficacy against cell lines such as Hela, A549, HepG2, and MCF-7 . Additionally, its unique structure makes it a candidate for use in luminescent materials and bioimaging .

Mechanism of Action

The mechanism of action of 4-(3,4-difluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to and inhibiting key enzymes or receptors involved in cellular processes. For example, molecular docking studies have revealed its binding orientations in the active site of c-Met, a receptor tyrosine kinase implicated in cancer progression . The compound’s ability to interfere with DNA synthesis and induce apoptosis in cancer cells further contributes to its anti-cancer activity.

Properties

Molecular Formula

C19H13F2NO

Molecular Weight

309.3 g/mol

IUPAC Name

4-(3,4-difluorophenyl)-3,4-dihydro-1H-benzo[h]quinolin-2-one

InChI

InChI=1S/C19H13F2NO/c20-16-8-6-12(9-17(16)21)15-10-18(23)22-19-13-4-2-1-3-11(13)5-7-14(15)19/h1-9,15H,10H2,(H,22,23)

InChI Key

QDOVJKFSTIKGOV-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(C3=CC=CC=C3C=C2)NC1=O)C4=CC(=C(C=C4)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.